molecular formula C13H10F3N B094102 N-Phenyl-3-(trifluoromethyl)aniline CAS No. 101-23-5

N-Phenyl-3-(trifluoromethyl)aniline

Cat. No.: B094102
CAS No.: 101-23-5
M. Wt: 237.22 g/mol
InChI Key: WJCRAVDPIMWFPG-UHFFFAOYSA-N
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Description

N-Phenyl-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C13H10F3N. It is a derivative of aniline, where a trifluoromethyl group is attached to the third position of the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s worth noting that the compound can be used as a fungicide , suggesting that it may interact with specific targets in fungal organisms.

Mode of Action

As a fungicide , it likely disrupts essential biological processes in fungi, but the specifics of these interactions are currently unknown.

Biochemical Pathways

Given its fungicidal properties , it may interfere with pathways critical to fungal growth and survival.

Result of Action

As a fungicide , it likely results in the death of fungal cells, but the exact mechanisms are unclear.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Phenyl-3-(trifluoromethyl)aniline . .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyl-3-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the reaction of aniline with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-Phenyl-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This positioning can lead to different electronic effects and steric hindrance compared to its isomers, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

N-phenyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCRAVDPIMWFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143616
Record name Benzenamine, N-phenyl-3-(trifluoromethyl)- (9CI)
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Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-23-5
Record name N-Phenyl-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
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Record name 3-(Trifluoromethyl)-N-phenylaniline
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Record name 101-23-5
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Record name Benzenamine, N-phenyl-3-(trifluoromethyl)- (9CI)
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Record name N-phenyl-3-(trifluoromethyl)aniline
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Record name 3-(TRIFLUOROMETHYL)-N-PHENYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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